molecular formula C₄₂H₄₇N₉O₂ B1142701 格列卫 N-4-((4-甲基哌嗪-1-基)甲基)苯甲醛 CAS No. 1356565-46-2

格列卫 N-4-((4-甲基哌嗪-1-基)甲基)苯甲醛

货号 B1142701
CAS 编号: 1356565-46-2
分子量: 709.88
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is an impurity of Gleevec . Gleevec, also known as Imatinib, is a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .


Synthesis Analysis

The synthesis of Gleevec involves the use of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Dihydrochloride as an intermediate . The compounds are linked together by means of an efficient CDI-mediated coupling reaction in DMF .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Gleevec include the condensation of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride . This is achieved by heating in a large volume of pyridine, which is necessary to bind the hydrogen chloride liberated in the reaction .

科学研究应用

Application in Oncology

Summary of the Application

Imatinib, commercially known as Gleevec, is a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By doing this, they regulate various cellular processes.

Methods of Application

Imatinib is administered orally . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Results or Outcomes

Imatinib has shown unprecedented efficacy for the treatment of Bcr-Abl positive CML . It has also been found to have an inhibitory effect on other tyrosine kinase targets: c-Kit, which is thought to play a role in the formation of gastrointestinal stromal tumor , and a platelet-derived growth factor receptor involved in the pathogenesis of the idiopathic hypereosinophilic syndrome .

Application in Chemical Synthesis

Summary of the Application

Imatinib is synthesized using a classical convergent approach . The synthesis involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .

Methods of Application

The synthesis of Imatinib involves condensation of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride . This is achieved by heating in a large volume of pyridine, which is necessary to bind the hydrogen chloride liberated in the reaction .

Results or Outcomes

The synthesis method has been substantially improved and both intermediates have been synthesized by novel efficient methods . The compounds were linked together by means of an efficient CDI-mediated coupling reaction in DMF .

Application in Gastrointestinal Stromal Tumors (GIST)

Summary of the Application

Gleevec has been approved for use in patients with several types of gastrointestinal tumors .

Methods of Application

Gleevec targets certain proteins, called Kit and platelet-derived growth factor (PDGF), that are present in higher numbers in many GIST tumor cells than in normal cells . These proteins help cancer cells grow and divide .

Results or Outcomes

Gleevec prevents these proteins from working, thereby inhibiting the growth and division of cancer cells . Daily Gleevec tablets helped to prevent the return of cancer in patients with a rare form of gastrointestinal cancer .

Application in Stroke Treatment

Summary of the Application

Scientists are studying the drug’s effectiveness not only in various cancers, but also in other diseases, such as stroke .

Methods of Application

The specific methods of application in stroke treatment are still under investigation.

Results or Outcomes

The outcomes of these studies are not yet available as the research is ongoing .

Application in Pediatric Chronic Myelogenous Leukemia (CML)

Summary of the Application

Gleevec has proved effective against multiple forms of cancer, including pediatric CML .

Methods of Application

The methods of application are similar to those used in adult CML treatment, with dosage adjustments made based on the patient’s weight and overall health.

Results or Outcomes

A recent study found that nearly 1 in 4 GIST patients treated with Gleevec will survive 10 years .

安全和危害

The safety data sheet for a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

属性

CAS 编号

1356565-46-2

产品名称

Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde

分子式

C₄₂H₄₇N₉O₂

分子量

709.88

同义词

N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。